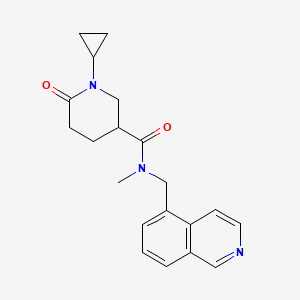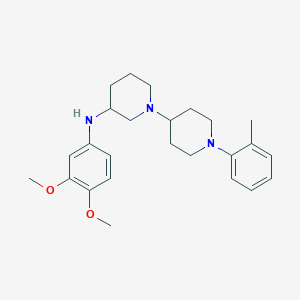![molecular formula C23H24N2O2S B6032892 (3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6032892.png)
(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone' is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of '(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone' is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters and ion channels in the brain.
Biochemical and Physiological Effects:
Studies have shown that '(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone' can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to have anticonvulsant effects by modulating the activity of GABA receptors in the brain. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone' in lab experiments include its potent therapeutic effects, ease of synthesis, and low toxicity. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on '(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone'. These include investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, exploring its anti-cancer properties, and optimizing its pharmacokinetic properties for in vivo administration. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.
Méthodes De Synthèse
The synthesis of '(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone' involves the reaction between 3-methoxyphenylboronic acid, 4-phenyl-2-bromo-1,3-thiazole, and 3-piperidinylmethanone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and requires careful optimization of reaction conditions to achieve high yields.
Applications De Recherche Scientifique
'(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone' has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-27-20-11-5-9-18(13-20)23(26)19-10-6-12-25(14-19)15-22-24-21(16-28-22)17-7-3-2-4-8-17/h2-5,7-9,11,13,16,19H,6,10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQYJVFHGAYNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)

![N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B6032830.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6032850.png)

![3,3'-[1,2-ethanediylbis(imino-1-ethyl-1-ylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B6032860.png)
![N,N-diethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine hydrochloride](/img/structure/B6032867.png)
![1-(3,5-dimethylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6032873.png)
![3-[({1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B6032911.png)
![5-(2-isoxazolidinylcarbonyl)-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B6032917.png)
![dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate](/img/structure/B6032921.png)